molecular formula C15H20O3 B1253327 Lfksrwrszvclfj-cpwyhzlmsa-

Lfksrwrszvclfj-cpwyhzlmsa-

Cat. No.: B1253327
M. Wt: 248.32 g/mol
InChI Key: LFKSRWRSZVCLFJ-CPWYHZLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Lfksrwrszvclfj-cpwyhzlmsa-” (hereafter referred to by its CAS No. 1046861-20-4 for clarity) is a halogenated boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a benzene ring substituted with bromine (Br), chlorine (Cl), and a boronic acid (-B(OH)₂) group, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Key properties include:

  • Solubility: 0.24 mg/mL in water, classified as "soluble."
  • Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.
  • Synthetic accessibility score: 2.07, reflecting straightforward synthesis using Pd catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) in THF/water at 75°C .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(1R,2S,5R,8R,9S)-2,5,9-trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid

InChI

InChI=1S/C15H20O3/c1-8-6-12(16)15-9(2)10(13(17)18)7-14(15,3)5-4-11(8)15/h7-9,11H,4-6H2,1-3H3,(H,17,18)/t8-,9+,11+,14+,15+/m0/s1

InChI Key

LFKSRWRSZVCLFJ-CPWYHZLMSA-N

Isomeric SMILES

C[C@H]1CC(=O)[C@@]23[C@@H]1CC[C@@]2(C=C([C@H]3C)C(=O)O)C

Canonical SMILES

CC1CC(=O)C23C1CCC2(C=C(C3C)C(=O)O)C

Synonyms

subergorgic acid

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Boronic Acid Derivatives (CAS 1046861-20-4 and (3-Bromo-5-chlorophenyl)boronic acid):

  • Both exhibit high BBB permeability and moderate lipophilicity, making them suitable for CNS drug development. However, CAS 1046861-20-4 has slightly higher solubility (0.24 vs. 0.18 mg/mL) due to optimized halogen positioning .
  • Similarity score: 0.87 (indicating near-identical reactivity in cross-coupling reactions) .

Carboxylic Acid Derivative (CAS 1761-61-1):

  • Replacing the boronic acid group with a carboxylic acid reduces BBB permeability but increases solubility (0.69 mg/mL). Its synthesis uses eco-friendly A-FGO catalysts, contrasting with Pd-dependent methods for boronic acids .

Azabicyclo Compound (CAS 6760-99-2):

  • A nitrogen-containing bicyclic structure with high solubility (6.63 mg/mL) and trifluoromethyl groups enhances metabolic stability. However, its synthetic accessibility score (3.5) is higher than boronic acids, reflecting complex cyclization steps .

Bioactivity and Pharmacological Profiles

Table 2 highlights critical differences in bioactivity:

Parameter CAS 1046861-20-4 CAS 1761-61-1 CAS 6760-99-2
CYP Inhibition No No Yes (CYP2D6)
P-gp Substrate No No Yes
Leadlikeness 1.0 0.5 0.8
PAINS Alerts 0 0 1 (reactive nitrile)

Key Findings:

  • Its leadlikeness score (1.0) outperforms analogs, validating its utility in lead optimization .
  • CAS 6760-99-2 ’s CYP2D6 inhibition and P-gp substrate activity limit its therapeutic window despite superior solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lfksrwrszvclfj-cpwyhzlmsa-
Reactant of Route 2
Lfksrwrszvclfj-cpwyhzlmsa-

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